2,3-dihydro-1H-indene-2-carbaldehyde
Overview
Description
2,3-Dihydro-1H-indene-2-carbaldehyde is an organic compound with the molecular formula C10H10O. It is a derivative of indene, featuring a carbaldehyde group at the second position of the dihydroindene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-2-carbaldehyde typically involves the cyclization of ortho-formyl trans-cinnamaldehydes. This process can be achieved through transition-metal-free, reductive cyclization using Hantzsch ester in the presence of an aminocatalyst . The reaction conditions are mild, and the process is efficient, yielding the desired product with high regioselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).
Major Products:
Oxidation: 2,3-Dihydro-1H-indene-2-carboxylic acid.
Reduction: 2,3-Dihydro-1H-indene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-2-carbaldehyde largely depends on its reactivity with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This reactivity makes it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
- 1H-Indene-3-carbaldehyde
- 1H-Indene-4-carbaldehyde
- 2,3-Dihydro-1H-indene-1-carbaldehyde
Comparison: 2,3-Dihydro-1H-indene-2-carbaldehyde is unique due to the position of the carbaldehyde group, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTYDOSQASSERS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334114 | |
Record name | 2,3-Dihydro-1H-indene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37414-44-1 | |
Record name | 2,3-Dihydro-1H-indene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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